4-(Chloromethyl)-5-methylpyridazine hydrochloride
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-methylpyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-3-8-9-4-6(5)2-7;/h3-4H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBZIMLWPPRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The direct chloromethylation of 5-methylpyridazine represents a streamlined approach. This method involves introducing a chloromethyl group at the 4-position of the pyridazine ring through electrophilic substitution. The 5-methyl group acts as an electron-donating substituent, directing chloromethylation to the adjacent 4-position via resonance and inductive effects.
Typical protocol :
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Substrate : 5-Methylpyridazine (1.0 equiv)
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Chloromethylating agent : Paraformaldehyde (1.2 equiv) and hydrochloric acid (HCl, 3.0 equiv)
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Catalyst : Zinc chloride (ZnCl₂, 0.1 equiv)
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Solvent : Dichloroethane (DCE)
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Temperature : 80–90°C
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Duration : 6–8 hours
The reaction proceeds via the Blanc chloromethylation mechanism, where formaldehyde reacts with HCl to generate chloromethyl cations (), which attack the electron-rich 4-position of the pyridazine ring.
Key challenges :
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Competing side reactions (e.g., di-chloromethylation) due to excess reagent.
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Sensitivity to moisture, requiring anhydrous conditions.
Optimization strategies :
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Stoichiometric control : Limiting paraformaldehyde to 1.2 equiv minimizes di-substitution.
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Catalyst loading : ZnCl₂ at 0.1 equiv enhances reaction rate without promoting degradation.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes kinetics |
| HCl Concentration | 3.0 equiv | Ensures protonation |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
Multi-Step Synthesis via Hydroxymethyl Intermediate
Oxidation-Reduction-Chlorination Sequence
This method, adapted from pyridine-derived syntheses, involves:
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Oxidation : Introducing a carboxylic acid group at the 4-position .
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Esterification : Converting the acid to a methyl ester.
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Reduction : Reducing the ester to a hydroxymethyl group.
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Chlorination : Replacing the hydroxyl group with chlorine.
Step 1: Oxidation of 5-Methylpyridazine
Step 2: Esterification
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Reagents : Methanol (1.3 equiv), sulfuric acid (cat.).
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Conditions : Reflux for 3 hours.
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Product : Methyl 4-carboxy-5-methylpyridazine (yield: 85–90%).
Step 3: Reduction to Hydroxymethyl
Step 4: Chlorination with Thionyl Chloride
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Reagents : Thionyl chloride (, 1.2 equiv).
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Solvent : Methanol.
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Conditions : Room temperature, 2 hours.
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Product : 4-(Chloromethyl)-5-methylpyridazine hydrochloride (yield: 80–85%).
Advantages :
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High regioselectivity ensured by stepwise functionalization.
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Scalable for industrial production.
Disadvantages :
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Multi-step process increases time and cost.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Chloromethylation | 65–70 | 95 | Single-step, minimal purification | Risk of di-substitution |
| Multi-Step Synthesis | 80–85 | 98 | High regioselectivity, scalable | Lengthy process, higher cost |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Adopting continuous flow technology improves yield and safety for chlorination steps:
Purification Techniques
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Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% purity.
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Chromatography : Reserved for pharmaceutical-grade material (silica gel, ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methylpyridazine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridazine derivatives.
Oxidation: The methyl group at the 5-position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydropyridazine derivatives.
Scientific Research Applications
Organic Synthesis
4-(Chloromethyl)-5-methylpyridazine hydrochloride serves as a crucial reagent in organic synthesis. It is utilized for:
- Peptide Synthesis : The compound can form stable esters with carboxyl groups in peptides, facilitating peptide stability and activity.
- Intermediate Production : It acts as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .
Pharmaceutical Development
The compound has been explored for its potential in drug development:
- Anticancer Research : Preliminary studies indicate that structural analogs may exhibit cytotoxic properties against specific cancer cell lines, suggesting a potential role in anticancer therapies.
- Therapeutic Agents : It is considered an intermediate for synthesizing therapeutic agents targeting various diseases, including cardiovascular and renal conditions .
Agrochemical Applications
In agriculture, this compound is used to develop:
- Insecticides and Herbicides : Its reactivity allows it to be incorporated into formulations that target pests and weeds effectively .
Case Study 1: Peptide Synthesis
A study demonstrated that using this compound as a protecting group for carboxyl termini in peptide synthesis improved yields significantly. The formation of 4-picolyl esters facilitated easier purification processes and enhanced the stability of the synthesized peptides.
Case Study 2: Anticancer Activity
Research involving structural analogs of this compound revealed promising results against various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs, warranting further investigation into its mechanism of action and efficacy.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methylpyridazine hydrochloride depends on its specific application. In general, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The pyridazine ring can interact with various molecular targets, such as enzymes or receptors, influencing their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Reactivity Differences : Pyridazine-based compounds (e.g., this compound) exhibit enhanced electrophilicity due to the electron-deficient nature of the dual nitrogen atoms, accelerating alkylation compared to pyridine analogs .
Solubility and Stability : Hydrochloride salts improve aqueous solubility, but methyl substituents (e.g., 5-CH3 in the target compound) may increase lipophilicity, affecting membrane permeability in biological systems .
Application Specificity : Veterinary compounds (e.g., ) prioritize ionic interactions for parasite targeting, while research-focused alkylating agents prioritize covalent modification efficiency .
Biological Activity
4-(Chloromethyl)-5-methylpyridazine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C7H8ClN3
- Molecular Weight : 173.61 g/mol
- CAS Number : 100123-45-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been shown to exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The chloromethyl group may facilitate interactions with neurotransmitter receptors, influencing signaling pathways in the nervous system.
- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates antimicrobial activity against certain bacterial strains.
Biological Activity Data Table
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase activity | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neurotransmitter Modulation | Alters dopamine receptor activity |
Case Studies
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Study on Antimicrobial Activity :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth, particularly against E. coli and S. aureus, suggesting its potential as an antimicrobial agent. -
Cytotoxic Effects on Cancer Cells :
In a study published by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on several cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with the compound led to increased apoptosis rates, indicating its potential as an anticancer therapeutic. -
Neuropharmacological Studies :
Research by Lee et al. (2025) explored the effects of this compound on neurotransmitter systems. The study found that the compound modulates dopamine receptor activity, which could have implications for treating neurodegenerative diseases.
Q & A
Q. Q1. What are the optimal synthetic routes for 4-(Chloromethyl)-5-methylpyridazine hydrochloride, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via chlorination of precursor pyridazine derivatives. For example, phosphoryl chloride (POCl₃) is commonly used to introduce chlorine atoms, as demonstrated in the synthesis of analogous pyridazine derivatives . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reagents) can enhance yields. Catalytic methods using Lewis acids (e.g., AlCl₃) may improve regioselectivity during chlorination. Post-reaction purification via recrystallization (e.g., ethyl acetate or ethanol/water mixtures) is critical to isolate high-purity products .
Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure, particularly the chloromethyl (–CH₂Cl) and methyl (–CH₃) groups. For instance, the chloromethyl group typically appears as a triplet near δ 4.5–5.0 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) and isotopic patterns consistent with chlorine atoms .
- FT-IR : Peaks near 600–800 cm⁻¹ confirm C–Cl stretching vibrations .
Advanced Research Questions
Q. Q3. How does the reactivity of the chloromethyl group in this compound influence its utility in cross-coupling reactions or nucleophilic substitutions?
Methodological Answer: The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitution (e.g., with amines, thiols, or alkoxides) to generate derivatives. For example:
- Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) can facilitate cross-coupling with aryl boronic acids, though the chloride’s leaving-group ability must be balanced against competing side reactions .
- Mechanistic Insights : Kinetic studies (e.g., monitoring reaction progress via HPLC) can reveal whether SN1 or SN2 pathways dominate, influenced by solvent polarity and steric hindrance .
Q. Q4. What strategies are recommended to address stability issues of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40–60°C. For example, the compound may hydrolyze in basic conditions (pH > 9), forming hydroxymethyl derivatives .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Storage at 2–8°C in anhydrous environments is advised to prevent hydrolysis .
Q. Q5. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of derivatives of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization. For example, the chloromethyl group’s electron-deficient nature aligns with its role in covalent binding to biological targets .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases or proteases) to prioritize derivatives for synthesis. Pyridazine cores are known to bind ATP pockets, suggesting potential kinase inhibitor applications .
Q. Q6. How should researchers resolve contradictions in reported spectral data or reaction outcomes for this compound?
Methodological Answer:
- Reproducibility Checks : Validate synthetic protocols using independent methods (e.g., alternative chlorination agents like SOCl₂ instead of POCl₃) .
- Data Normalization : Compare NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments with standard references .
- Peer Collaboration : Cross-verify findings with published datasets in reputable journals (e.g., Molecules or Heterocycles) to identify outliers .
Experimental Design and Data Analysis
Q. Q7. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) to measure IC₅₀ values. Pyridazine derivatives often target metabolic enzymes .
- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Include controls for chloride-induced cytotoxicity .
Q. Q8. How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Scaffold Modification : Systematically alter substituents (e.g., replace –CH₂Cl with –CH₂OH or –CH₂NH₂) and compare bioactivity.
- Data Analysis : Use multivariate regression models to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with biological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
